An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorobenzamidine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chlorobenzamidine Hydrochloride (CAS No: 18637-02-0), a key chemical intermediate in pharmaceutical research and development. Designed for the discerning scientist, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's core properties, grounded in established chemical principles and analytical methodologies.
Core Molecular and Physical Characteristics
2-Chlorobenzamidine Hydrochloride is the salt form of 2-chlorobenzimidamide, a structural motif that has garnered attention in medicinal chemistry.[1] Its utility as a building block in the synthesis of more complex bioactive molecules makes a thorough understanding of its physical and chemical properties essential for its effective application.[1] The hydrochloride salt form is typically preferred in laboratory settings to improve stability and solubility characteristics compared to the free base.
The fundamental physicochemical properties are summarized below, providing a foundational dataset for experimental design and handling.
| Property | Value | Source(s) |
| Chemical Name | 2-Chlorobenzamidine Hydrochloride | [2] |
| Synonyms | 2-chlorobenzenecarboximidamide hydrochloride | [3] |
| CAS Number | 18637-02-0 | [2] |
| Molecular Formula | C₇H₈Cl₂N₂ | [2][4] |
| Molecular Weight | 191.06 g/mol | [2] |
| Appearance | Colorless or white crystalline powder | [5] |
| Melting Point | Approx. 182-184 °C | [5] |
| Solubility | Soluble in water, ethanol, and chloroform. | [1][5] |
| Stability | Stable at room temperature; decomposes at high temperatures. | [5] |
| Storage | Store in a dry, well-ventilated place under an inert atmosphere. | [3][5][6] |
Synthesis Pathway: The Pinner Reaction
The synthesis of amidine hydrochlorides from nitriles is classically achieved via the Pinner reaction.[7][8][9] This acid-catalyzed reaction involves the treatment of a nitrile (in this case, 2-chlorobenzonitrile) with an alcohol in the presence of anhydrous hydrogen chloride. The reaction proceeds through a highly reactive nitrilium ion intermediate, which is then attacked by the alcohol to form an imidate salt, known as a Pinner salt.[10][11] Subsequent treatment with ammonia then yields the final amidine hydrochloride.[11]
The choice of anhydrous conditions is critical; the presence of water would lead to the hydrolysis of the imidate intermediate to form an ester.[9] Similarly, temperature control is important as the Pinner salt can be thermally unstable.[7][8]
Caption: The Pinner reaction pathway for synthesizing 2-Chlorobenzamidine HCl.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns and chemical shifts influenced by the ortho-chloro substituent. The protons of the amidinium group (-C(NH₂)₂) are expected to be broad and may be solvent-exchangeable, likely appearing further downfield.
-
¹³C NMR: The carbon NMR spectrum should display six signals for the seven carbon atoms due to the symmetry of the benzene ring. The carbon atom attached to the chlorine (C2) and the amidinium carbon will be significantly influenced by these electronegative groups. The amidinium carbon signal is expected to appear in the range of δ 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine groups.
-
C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ for the imine double bond of the amidinium core.
-
C-Cl stretching: A band in the fingerprint region, typically around 750 cm⁻¹, characteristic of the ortho-disubstituted chlorinated benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For the free base (C₇H₇ClN₂), the expected molecular ion peak [M]⁺ would be at m/z 154.6. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) would be a key diagnostic feature.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of non-volatile organic compounds like 2-Chlorobenzamidine Hydrochloride.[12] A well-designed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials, by-products, and degradation products.[13][14] The following protocol is a robust, validation-ready method adaptable for this purpose.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds.[12]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile) provides the necessary resolving power for a range of potential impurities with varying polarities. The acidic pH ensures that the amidine is in its protonated, more water-soluble form, leading to better peak shape.
-
Detection: UV detection is chosen due to the presence of the chromophoric benzene ring. A wavelength around 210-230 nm is typically suitable for aromatic compounds.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation:
-
HPLC system with gradient capability, UV detector, autosampler, and column oven.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate in HPLC-grade water, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 2-Chlorobenzamidine Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
-
System Suitability and Analysis:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the sample solution in duplicate.
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor.
-
Caption: A generalized workflow for the HPLC purity analysis of the compound.
Safety and Handling
2-Chlorobenzamidine Hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[5]
References
-
ChemBK. (2024). 2-Chlorobenzamidine Hydrochloride. ChemBK. [Link]
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PubChem. (n.d.). 2-Chlorobenzamide. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 2-Chlorobenzene-1-carboximidamide hydrochloride. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Wikipedia. (2023). Pinner reaction. [Link]
-
Chem-Station Int. Ed. (2017). Pinner Reaction. [Link]
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